molecular formula C21H15F3N2O3S2 B2692342 2-((2-oxo-2-phenylethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877654-74-5

2-((2-oxo-2-phenylethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2692342
CAS RN: 877654-74-5
M. Wt: 464.48
InChI Key: MOWRPFLQGOATRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-oxo-2-phenylethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H15F3N2O3S2 and its molecular weight is 464.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Compounds similar to the one mentioned are often involved in the synthesis and chemical reactions of heterocyclic compounds. For instance, Kappe and Roschger (1989) explored various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, including methylation, acylation, and condensation to synthesize pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989). These synthetic methodologies provide a foundation for creating complex molecules with potential applications in various fields.

Biological Activities

Thieno[3,2-d]pyrimidin-4-ones and derivatives have been evaluated for their biological activities, including anticancer, antimicrobial, and central nervous system depressant properties. For example, Hafez and El-Gazzar (2017) synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity, finding some compounds displayed potent anticancer activity comparable to doxorubicin on several human cancer cell lines (Hafez & El-Gazzar, 2017). This research highlights the potential of such compounds in developing new cancer therapies.

Antioxidant Properties

The antioxidant properties of thieno[2,3-d]pyrimidine derivatives have also been explored. Kotaiah et al. (2012) synthesized a new series of thieno[2,3-d]pyrimidin-4-amine derivatives and evaluated their in vitro antioxidant activity. Some compounds showed significant radical scavenging due to the presence of electron-donating and withdrawing substituents, indicating their potential as antioxidant agents (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Antimicrobial Evaluation

Gomha et al. (2018) utilized 1,3-Di(thiophen-2-yl)prop-2-en-1-one in the synthesis of triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, evaluating their antimicrobial activities. Some derivatives exhibited mild activities, demonstrating the potential of these compounds in antimicrobial applications (Gomha et al., 2018).

Antiviral Activity

Novikov et al. (2004) synthesized new pyrimidin-4(3H)-one derivatives and evaluated their anti-HIV-1 activity. The 6-benzyl and 6-(2,6-difluorobenzyl) derivatives showed virus-inhibiting properties, suppressing HIV-1 reproduction at specific concentrations (Novikov, Ozerov, Sim, & Buckheit, 2004).

properties

IUPAC Name

2-phenacylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O3S2/c22-21(23,24)29-15-8-6-14(7-9-15)26-19(28)18-16(10-11-30-18)25-20(26)31-12-17(27)13-4-2-1-3-5-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWRPFLQGOATRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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